molecular formula C7H13NO2 B12072084 3-(2-Hydroxypropyl)pyrrolidin-2-one

3-(2-Hydroxypropyl)pyrrolidin-2-one

Cat. No.: B12072084
M. Wt: 143.18 g/mol
InChI Key: OOXNKPYHZUFFPW-UHFFFAOYSA-N
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Description

3-(2-Hydroxypropyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams, which are cyclic amides. This compound is characterized by the presence of a hydroxypropyl group attached to the nitrogen atom of the pyrrolidinone ring. Pyrrolidinones are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxypropyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the reaction of 2-pyrrolidinone with 2-chloropropanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-chloropropanol attacks the nitrogen atom of 2-pyrrolidinone, resulting in the formation of this compound.

Another method involves the ring-opening of epoxides with 2-pyrrolidinone. For example, the reaction of 2-pyrrolidinone with propylene oxide in the presence of a catalyst such as potassium hydroxide can yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, is also being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxypropyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-(2-Oxopropyl)pyrrolidin-2-one.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to convert the hydroxyl group to a halide, which can then undergo further substitution reactions.

Major Products

    Oxidation: 3-(2-Oxopropyl)pyrrolidin-2-one

    Reduction: 3-(2-Hydroxypropyl)pyrrolidin-2-ol

    Substitution: 3-(2-Halopropyl)pyrrolidin-2-one

Scientific Research Applications

3-(2-Hydroxypropyl)pyrrolidin-2-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antiviral and anticancer agents.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Material Science: It is used in the development of polymers and other advanced materials with specific properties.

    Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxypropyl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit the activity of certain proteases, which are enzymes that break down proteins, thereby preventing the progression of diseases such as cancer. The hydroxypropyl group can enhance the compound’s binding affinity to its molecular targets, increasing its potency and selectivity.

Comparison with Similar Compounds

3-(2-Hydroxypropyl)pyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as:

    2-Pyrrolidinone: The simplest pyrrolidinone, which lacks the hydroxypropyl group.

    3-(2-Oxopropyl)pyrrolidin-2-one: An oxidized derivative with a carbonyl group instead of a hydroxyl group.

    3-(2-Halopropyl)pyrrolidin-2-one: A halogenated derivative with a halogen atom replacing the hydroxyl group.

The presence of the hydroxypropyl group in this compound imparts unique properties, such as increased solubility in water and enhanced reactivity in chemical reactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

3-(2-hydroxypropyl)pyrrolidin-2-one

InChI

InChI=1S/C7H13NO2/c1-5(9)4-6-2-3-8-7(6)10/h5-6,9H,2-4H2,1H3,(H,8,10)

InChI Key

OOXNKPYHZUFFPW-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CCNC1=O)O

Origin of Product

United States

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